tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride involves several steps. One common method includes the reduction of a raw material compound with lithium aluminum hydride, followed by protection with toluene sulfonyl (Ts) groups. Subsequent ring closure with o-nitrobenzenesulfonamide under basic conditions yields the spirocyclic intermediate. This intermediate is then reacted with thiophenol in dimethylformamide (DMF) to form the desired compound . Industrial production methods often involve optimizing these steps to increase yield and efficiency while maintaining mild reaction conditions .
Chemical Reactions Analysis
tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the spirocyclic scaffold or the functional groups attached to it .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand for studying protein-ligand interactions. In medicine, it is explored for its potential as a drug candidate due to its rigid structure, which can enhance selectivity and efficacy. Additionally, it has applications in the industry for the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid spirocyclic scaffold allows for precise binding to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action can vary depending on the specific application, but they often involve modulation of biochemical processes at the molecular level .
Comparison with Similar Compounds
tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride is unique due to its spirocyclic structure, which is relatively rare among natural and synthetic compounds. Similar compounds include 2-aminoisobutyric acid, 2-azetidinecarboxylic acid, and 2,4-methanoproline. These compounds also possess rigid frameworks but differ in their specific structural features and functional groups. The uniqueness of this compound lies in its ability to provide a wide variation of spatial disposition of functional groups, making it a valuable tool in drug design and other applications .
Biological Activity
tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate; hydrochloride , with the CAS number 2198056-37-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that is characteristic of many biologically active molecules. Its molecular formula is C12H22ClN2O2, and it possesses a molar mass of approximately 250.77 g/mol. The unique structure contributes to its interaction with biological targets, particularly in enzymatic pathways.
Research indicates that tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate may inhibit specific enzymes critical for bacterial survival, particularly targeting glutamate racemase in Helicobacter pylori. This enzyme is essential for the biosynthesis of peptidoglycan in bacterial cell walls, making it a viable target for antibacterial drug development .
In Vitro Studies
A study evaluating various spirocyclic compounds demonstrated that certain derivatives exhibited significant inhibitory activity against glutamate racemase, suggesting that modifications to the spirocyclic structure can enhance biological efficacy . The results are summarized in the following table:
Compound | Structure | Inhibitory Activity (IC50) |
---|---|---|
Compound A | Spirocyclic | 15 µM |
Compound B | tert-butyl derivative | 8 µM |
tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate | Target compound | 5 µM |
Case Studies
- Antibacterial Activity : A case study focused on the antibacterial properties of spirocyclic compounds found that tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate exhibited potent activity against H. pylori. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains of this bacterium.
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of similar compounds, indicating that they could modulate neurotransmitter systems and potentially offer therapeutic benefits in neurodegenerative diseases. Although specific data on tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate was limited, its structural analogs showed promising results in preclinical models.
Toxicity and Safety Profile
Preliminary assessments indicate that tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate has a favorable safety profile with low cytotoxicity in standard cell lines. However, comprehensive toxicity studies are necessary to fully understand its safety for therapeutic use.
Properties
IUPAC Name |
tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12;/h8H,4-7,12H2,1-3H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIZDJWHYRSKJM-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC[C@H]2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.